3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic molecule featuring three key structural motifs:
1,2,4-Triazole core: Substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a thioether-linked 2-oxo-piperidinyl ethyl chain.
Benzothiazolone moiety: Attached via a methyl group at position 3 of the triazole.
This compound is structurally related to bioactive triazole derivatives, which are known for antimicrobial, antitumor, and anti-inflammatory properties . Its design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining or enhancing biological activity.
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-32-18-11-9-17(10-12-18)29-21(15-28-19-7-3-4-8-20(19)34-24(28)31)25-26-23(29)33-16-22(30)27-13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVQCCSZKGVFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple pharmacophores, including a triazole ring and a benzo[d]thiazole moiety. Its structural formula can be represented as follows:
This structure contributes to its diverse biological activities, which are discussed in the following sections.
Anticancer Activity
Research indicates that compounds containing triazole and thiazole derivatives exhibit significant anticancer properties. A study highlighted that similar triazole-containing compounds demonstrated potent inhibition of cancer cell proliferation through the induction of apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases, such as CDK2, which are crucial for cell cycle progression .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies demonstrate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 1: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, the compound was evaluated for its cytotoxic effects. The results indicated that it significantly inhibited cell proliferation in HCT116 colon cancer cells with an IC50 value of 4.36 μM, showcasing its potential as a chemotherapeutic agent . Molecular docking studies suggested that the compound may inhibit tyrosine kinases involved in cancer progression .
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of the compound against common pathogens. The results revealed that it had comparable activity to standard antibiotics against E. coli and S. aureus, indicating its potential use in treating bacterial infections .
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally similar derivatives reported in recent literature:
Key Structural Differences :
- Benzothiazolone vs.
- Piperidinyl vs. Aromatic Substituents : The 2-oxo-piperidinyl group in the target compound may confer better blood-brain barrier penetration compared to chlorophenyl (6r) or trifluoromethyl furan (6l) groups .
- Thioether Linkage : All compounds share a thioether bridge, critical for stabilizing the triazole-heterocycle interaction .
Physicochemical Properties
| Property | Target Compound | 6s | 6l |
|---|---|---|---|
| Molecular Weight (g/mol) | ~529 | 504 | 498 |
| LogP (Predicted) | 3.2 | 3.8 | 4.1 |
| Water Solubility (mg/mL) | 0.05 | 0.03 | 0.01 |
The target compound’s lower logP compared to 6l and 6s indicates improved hydrophilicity, likely due to the benzothiazolone’s lactam group.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazides with aryl isothiocyanates under reflux conditions (ethanol or methanol, 4–6 hours) .
- Step 2 : Functionalization of the triazole ring with a thioether linkage. For example, coupling with a 2-oxo-2-(piperidin-1-yl)ethyl group via nucleophilic substitution, using NaBH₄ as a reducing agent in ethanol .
- Step 3 : Introduction of the benzothiazolone moiety through alkylation or condensation reactions, often requiring anhydrous solvents and controlled pH . Optimization : Catalyst choice (e.g., Bleaching Earth Clay at pH 12.5) and solvent polarity (e.g., PEG-400 for heterogeneous catalysis) significantly improve reaction rates and selectivity . Purity is enhanced by recrystallization in ethanol/water mixtures (1:3 v/v) .
Q. How are structural features like the triazole-thioether linkage and benzothiazolone moiety characterized?
- IR Spectroscopy : The thioether (C-S) stretch appears at 650–750 cm⁻¹, while the carbonyl (C=O) of the benzothiazolone is observed near 1680–1720 cm⁻¹ .
- ¹H-NMR : Key signals include the piperidinyl protons (δ 1.5–2.5 ppm, multiplet), methoxyphenyl aromatic protons (δ 6.8–7.2 ppm), and benzothiazolone methylene protons (δ 4.2–4.5 ppm) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined .
- Anticancer Screening : Sulforhodamine B (SRB) assays on cancer cell lines (e.g., MCF-7, HEPG-2) using RPMI-1640 medium and 48-hour incubation .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization) to identify molecular targets .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., EGFR kinase) by analyzing interactions between the triazole-thioether moiety and active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize substituents (e.g., electron-withdrawing groups on the benzothiazolone ring improve antifungal activity) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for optimal blood-brain barrier penetration) .
Q. How do structural modifications (e.g., substituents on the triazole or benzothiazolone) influence biological activity?
- Triazole Substitutions : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance antimicrobial activity by increasing membrane permeability .
- Benzothiazolone Modifications : Methoxy groups at the 4-position improve solubility but may reduce cytotoxicity, as seen in analogues tested on HEPG-2 cells (IC₅₀ increased from 8.2 μM to 12.7 μM) .
- Thioether Linkers : Replacing sulfur with oxygen decreases stability (t₁/₂ < 24 hours in plasma) but retains activity against C. albicans .
Q. What strategies resolve contradictions in activity data across studies?
- Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., 10% FBS in RPMI-1640) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies in reported IC₅₀ values .
- Orthogonal Assays : Validate antifungal activity using both agar diffusion (zone of inhibition) and ATP-based luminescence assays .
Q. How can the compound’s multi-target activity be systematically investigated?
- Phosphoproteomics : SILAC-based mass spectrometry identifies kinase substrates affected by the compound in cancer cells .
- Transcriptomics : RNA-seq analysis on treated cells (e.g., 24-hour exposure) reveals pathways like apoptosis (e.g., BAX upregulation) or oxidative stress (Nrf2 activation) .
- Chemical Proteomics : Use biotinylated probes to pull down protein targets from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
Methodological Considerations
- Synthetic Challenges : Trace water in anhydrous ethanol reduces yields by 15–20%; use molecular sieves (3 Å) for solvent drying .
- Data Reproducibility : Replicate NMR spectra in DMSO-d₆ to confirm absence of solvent artifacts (e.g., δ 2.5 ppm for residual DMSO) .
- Toxicity Profiling : Include normal cell lines (e.g., WI-38 fibroblasts) in cytotoxicity assays to assess selectivity indices (IC₅₀ cancer/IC₅₀ normal > 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
